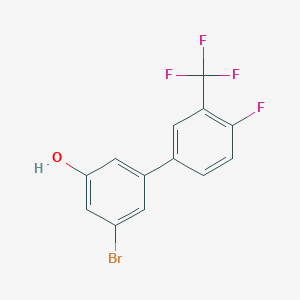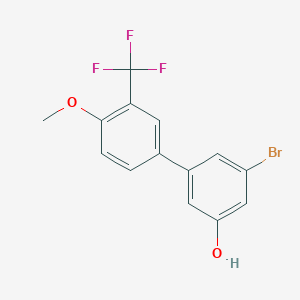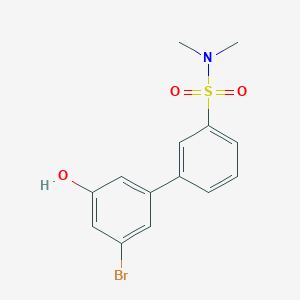
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-DMPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol that has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its ability to act as a chelating agent and its potential to interact with metal ions. It has been used in the study of biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It has also been used in the synthesis of other compounds, such as polymers and surfactants.
Mécanisme D'action
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a chelating agent, meaning that it can bind to metal ions and form stable complexes. This interaction is essential for many biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It is also important for the synthesis of other compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and tyrosinase. It has also been shown to regulate gene expression, as well as to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments has several advantages, such as its low cost and easy synthesis method. However, it also has some limitations, such as its potential to interact with metal ions and its potential to induce apoptosis in cancer cells. Therefore, it is important to use caution when using 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments.
Orientations Futures
The potential applications of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are vast and varied. Future research could focus on the further study of its effects on biochemical and physiological processes, as well as its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted on its potential to interact with metal ions and its potential to induce apoptosis in cancer cells.
Méthodes De Synthèse
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst to form 4-N,N-dimethylsulfamoylphenylhydrazone. The second step involves the bromination of the hydrazone with bromine in the presence of a base to yield 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method is simple and cost-effective, and has been widely used in the synthesis of other compounds.
Propriétés
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFUUMEUUYKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
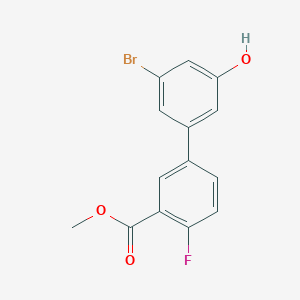

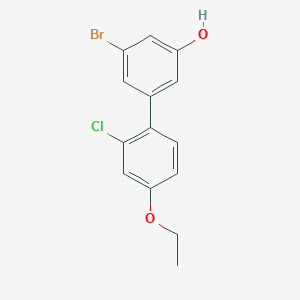
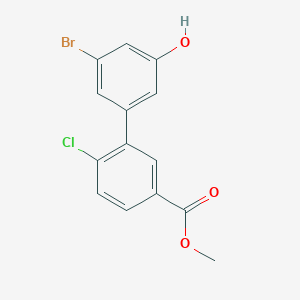

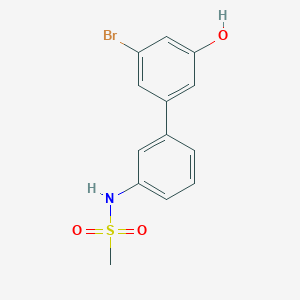
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
